molecular formula C14H15N3O B12007328 Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- CAS No. 36845-10-0

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl-

Cat. No.: B12007328
CAS No.: 36845-10-0
M. Wt: 241.29 g/mol
InChI Key: FEWVYFMOKCOJNJ-UHFFFAOYSA-N
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Description

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- is an organic compound belonging to the class of aminobenzoic acids and derivatives. It is characterized by the presence of an amine group attached to the benzene moiety, which is further connected to a pyridine ring.

Preparation Methods

The synthesis of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- typically involves the reaction of 2-aminopyridine with p-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to enhance yield and purity .

Chemical Reactions Analysis

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- undergoes various chemical reactions, including:

Scientific Research Applications

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridine, 2-(p-aminobenzamido)-4,6-dimethyl- can be compared with other similar compounds such as:

Properties

CAS No.

36845-10-0

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

4-amino-N-(4,6-dimethylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H15N3O/c1-9-7-10(2)16-13(8-9)17-14(18)11-3-5-12(15)6-4-11/h3-8H,15H2,1-2H3,(H,16,17,18)

InChI Key

FEWVYFMOKCOJNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)N)C

Origin of Product

United States

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